Structural Uniqueness vs. Commercial Pyrazolo[1,5-a]pyrimidin-7-amine Library Members
Among commercially available pyrazolo[1,5-a]pyrimidin-7-amines, the target compound is the only one combining an N7-benzyl group with a C2-ethyl, C5-methyl, and C3-phenyl substitution. The closest commercial analog, N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890611-25-3), bears a 4-methylphenyl at C3 instead of the unsubstituted phenyl found in the target compound . This difference alters the steric and electronic properties of the C3-aryl ring, which literature precedence indicates can modulate kinase selectivity [1].
| Evidence Dimension | C3-aryl substituent identity |
|---|---|
| Target Compound Data | C3-phenyl (unsubstituted) |
| Comparator Or Baseline | C3-(4-methylphenyl) in CAS 890611-25-3 |
| Quantified Difference | Presence vs. absence of a para-methyl group on the C3-phenyl ring; no direct activity data available for this pair. |
| Conditions | Structural comparison based on commercial catalog entries; no head-to-head bioassay data located. |
Why This Matters
Procurement decisions requiring a specific 3-phenyl (rather than 3-(4-methylphenyl)) substitution pattern must exclude the close analog, as even minor aryl modifications can redirect kinase inhibition profiles.
- [1] Pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives as protein kinase inhibitors. US Patent 20080234284 A1. See extensive structure-activity relationship (SAR) discussion highlighting the impact of aryl substitution on kinase selectivity. View Source
